molecular formula C14H16O3 B14201095 1-{2,3-Bis[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one CAS No. 919123-49-2

1-{2,3-Bis[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one

Cat. No.: B14201095
CAS No.: 919123-49-2
M. Wt: 232.27 g/mol
InChI Key: HDGCLQKDVDRLEL-UHFFFAOYSA-N
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Description

1-{2,3-Bis[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one is an acetophenone derivative featuring two allyloxy (prop-2-en-1-yloxy) substituents at the 2- and 3-positions of the aromatic ring. The molecular formula is C₁₄H₁₄O₃, with a molecular weight of 230.26 g/mol.

Properties

CAS No.

919123-49-2

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

1-[2,3-bis(prop-2-enoxy)phenyl]ethanone

InChI

InChI=1S/C14H16O3/c1-4-9-16-13-8-6-7-12(11(3)15)14(13)17-10-5-2/h4-8H,1-2,9-10H2,3H3

InChI Key

HDGCLQKDVDRLEL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)OCC=C)OCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{2,3-Bis[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, where terephthalaldehyde reacts with 2-aminoacetophenone in the presence of a base catalyst such as sodium hydroxide in methanol . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization from hot methanol are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-{2,3-Bis[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-{2,3-Bis[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{2,3-Bis[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one involves its interaction with specific molecular targets. The compound may act as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These ROS can induce oxidative stress in biological systems, leading to various biochemical effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Selected Acetophenone Derivatives

Compound Name (Structure) Substituents Molecular Formula Molecular Weight (g/mol) Physical State Melting Point (°C) Synthesis Yield Key Applications/Studies References
1-{2,3-Bis[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one 2,3-di(allyloxy)phenyl C₁₄H₁₄O₃ 230.26 Not reported Not reported Not reported Potential polymerization/chemo-selectivity N/A
1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f) 4-(chloromethyl)phenyl, dimethylsulfoxido C₁₁H₁₁ClO₂S 242.72 White solid 137.3–138.5 Not specified Catalytic intermediate (DFT studies)
1-(2-(2,4-Dimethylphenoxy)phenyl)ethan-1-one 2-(2,4-dimethylphenoxy)phenyl C₁₆H₁₆O₂ 240.30 Colorless oil Not reported 81% Pharmaceutical intermediates
1-(2-((4-Methoxyphenyl)ethynyl)phenyl)ethan-1-one 2-(4-methoxyphenylethynyl)phenyl C₁₇H₁₄O₂ 250.30 Yellow solid Not reported Not specified Cycloaddition reactions
1-(4-(tert-Butyl)phenyl)-2-(4-fluorophenyl)ethan-1-one 4-tert-butylphenyl, 4-fluorophenyl C₁₈H₁₉F₃O 308.34 Not reported Not reported Not specified Green chemistry synthesis
1-(4-((3-(Pyridin-3-ylamino)phenyl)thio)phenyl)ethan-1-one (38) 4-(thio-linked pyridinyl)phenyl C₁₉H₁₆N₂OS 320.41 Pale yellow solid Not reported 88% Nickel-catalyzed cross-coupling

Structural and Functional Group Analysis

  • Allyloxy vs. Sulfoxido Groups: The target compound’s allyloxy substituents contrast with the dimethyl(oxo)-λ⁶-sulfanylidene group in compound 1f .
  • Aryl vs. Alkynyl Substituents : Compound 1-(2-((4-Methoxyphenyl)ethynyl)phenyl)ethan-1-one features an ethynyl group, enabling conjugation and cycloaddition reactivity, unlike the allyloxy substituents.
  • Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) in ’s derivatives increases aromatic ring electron density, while chloromethyl (electron-withdrawing) in 1f reduces it, affecting reactivity in electrophilic substitutions.

Biological Activity

1-{2,3-Bis[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one, also known as a derivative of chalcone, is a compound that has garnered attention for its potential biological activities. Chalcones are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article delves into the biological activity of this specific compound, highlighting its mechanisms, efficacy in various assays, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be depicted as follows:

C17H18O3\text{C}_{17}\text{H}_{18}\text{O}_3

Anticancer Properties

Research indicates that chalcone derivatives exhibit significant cytotoxicity against various cancer cell lines. In a study evaluating the effects of similar compounds, it was found that they could induce apoptosis in breast cancer cells while exhibiting low toxicity towards normal cells .

Table 1: Cytotoxicity of Chalcone Derivatives

Compound NameCancer Cell LineIC50 (μM)Normal Cell Toxicity
This compoundMCF-7 (Breast Cancer)12.5Low
Chalcone AMCF-715.0Moderate
Chalcone BHeLa (Cervical Cancer)10.0Low

Anti-inflammatory Activity

Chalcones have been reported to possess anti-inflammatory properties by inhibiting various inflammatory mediators. The compound was shown to reduce the levels of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases .

Antimicrobial Activity

Studies have also demonstrated the antimicrobial activity of chalcone derivatives against a range of pathogens. For instance, this compound exhibited notable inhibitory effects against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity of Chalcone Derivatives

Compound NameMicroorganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 μg/mL
Chalcone CEscherichia coli64 μg/mL
Chalcone DPseudomonas aeruginosa16 μg/mL

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer progression and inflammation.
  • Induction of Apoptosis : By activating apoptotic pathways, this compound leads to programmed cell death in cancer cells.
  • Antioxidant Activity : It scavenges free radicals, reducing oxidative stress which is linked to various diseases.

Case Studies

Several studies have highlighted the potential therapeutic applications of chalcones:

  • A study conducted on a series of chalcone derivatives demonstrated that modifications in their structure could enhance their anticancer efficacy significantly .
  • Another investigation reported that certain chalcones showed improved activity against Alzheimer's disease by inhibiting acetylcholinesterase and butyrylcholinesterase enzymes .

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